1-(Bromomethyl)-1-(methoxymethyl)cyclopentane
CAS No.: 1485886-77-8
Cat. No.: VC6136312
Molecular Formula: C8H15BrO
Molecular Weight: 207.111
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1485886-77-8 |
|---|---|
| Molecular Formula | C8H15BrO |
| Molecular Weight | 207.111 |
| IUPAC Name | 1-(bromomethyl)-1-(methoxymethyl)cyclopentane |
| Standard InChI | InChI=1S/C8H15BrO/c1-10-7-8(6-9)4-2-3-5-8/h2-7H2,1H3 |
| Standard InChI Key | BMWJOVKCWFVEDW-UHFFFAOYSA-N |
| SMILES | COCC1(CCCC1)CBr |
Introduction
Chemical Identity and Structural Properties
1-(Bromomethyl)-1-(methoxymethyl)cyclopentane belongs to the class of bicyclic ethers with the molecular formula C₈H₁₅BrO and a molecular weight of 207.111 g/mol. Its IUPAC name derives from the cyclopentane backbone substituted with both bromomethyl (-CH₂Br) and methoxymethyl (-CH₂OCH₃) groups at the 1-position. Key structural features include:
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Cyclopentane ring: A five-membered saturated carbon ring providing steric stability.
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Bromomethyl group: A reactive site for nucleophilic substitution (e.g., Suzuki couplings or Grignard reactions).
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Methoxymethyl group: A polar functional group capable of hydrogen bonding and serving as a protecting group for alcohols .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1485886-77-8 | |
| Molecular Formula | C₈H₁₅BrO | |
| Molecular Weight | 207.111 g/mol | |
| H-Bond Donor Count | 0 | |
| H-Bond Acceptor Count | 1 | |
| XLogP3 | 2.2 (predicted) |
The absence of reported boiling or melting points in available literature suggests that experimental characterization remains incomplete . Computational models predict a moderate lipophilicity (XLogP3 = 2.2), indicating potential membrane permeability in biological systems .
Synthetic Applications and Reactivity
The compound’s utility stems from its dual functional groups, enabling diverse transformations:
Nucleophilic Substitution Reactions
The bromomethyl group undergoes Sₙ2 reactions with nucleophiles such as amines, thiols, or alkoxides. For example, reaction with sodium azide (NaN₃) could yield 1-(azidomethyl)-1-(methoxymethyl)cyclopentane, a precursor for click chemistry applications.
Protecting Group Strategies
The methoxymethyl (-MOM) group is widely used to protect hydroxyl groups during multi-step syntheses. Its stability under acidic conditions and ease of removal via hydrolysis make it valuable in carbohydrate and natural product chemistry.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may leverage the bromide as a leaving group to introduce aryl or vinyl substituents, expanding access to functionalized cyclopentane derivatives.
| Supplier | Location | Purity | Price Range (USD) |
|---|---|---|---|
| Ambeed, Inc. | Illinois, USA | >95% | $200–$500/g |
| ChemScene, LLC | New Jersey, USA | >90% | $300–$600/g |
| Chemenu Inc. | Shanghai, China | >90% | $150–$400/g |
Pricing varies based on order volume and purification level . Researchers are advised to request recent certificates of analysis (CoA) to confirm batch-specific purity.
Comparative Analysis with Related Compounds
1-(Bromomethyl)-1-fluorocyclopentane (CAS 1462885-73-9)
This fluorinated analog (C₆H₁₀BrF) exhibits reduced steric bulk due to the smaller fluorine atom but shares similar reactivity at the bromomethyl site . Its lower molecular weight (181.05 g/mol) may enhance volatility, though experimental data are lacking .
1-Bromo-1-methylcyclopentane (CAS 19872-99-2)
Lacking the methoxymethyl group, this simpler derivative (C₆H₁₁Br) is primarily used in free-radical bromination studies. Its well-documented boiling point (127–129°C) and density (1.32 g/cm³) underscore the structural influence of the methoxymethyl group on physical properties.
Future Research Directions
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Mechanistic Studies: Elucidate reaction pathways under varying conditions (e.g., solvent polarity, temperature).
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Biological Screening: Evaluate toxicity profiles and potential bioactivity in cell-based assays.
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Process Optimization: Develop scalable synthetic routes to improve accessibility for industrial applications.
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